Methyl 4-phenylindoline-6-carboxylate

Description

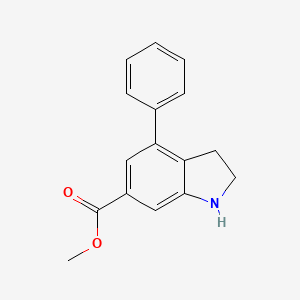

Methyl 4-phenylindoline-6-carboxylate is a heterocyclic organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring) substituted with a phenyl group at the 4-position and a methyl ester group at the 6-position. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive quinoline and pyrimidine derivatives. The indoline scaffold is conformationally flexible, with ring puckering influenced by substituents, as described in Cremer and Pople’s generalized puckering coordinate system . The methyl ester group enhances solubility and serves as a synthetic handle for further functionalization, analogous to the methodology used in the synthesis of methyl 6-methoxy-2-arylquinoline-4-carboxylates .

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

methyl 4-phenyl-2,3-dihydro-1H-indole-6-carboxylate |

InChI |

InChI=1S/C16H15NO2/c1-19-16(18)12-9-14(11-5-3-2-4-6-11)13-7-8-17-15(13)10-12/h2-6,9-10,17H,7-8H2,1H3 |

InChI Key |

JTTUNNNQSFSBER-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2CCNC2=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenylindoline-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . For this compound, the starting materials would include phenylhydrazine and a suitable carboxylate ester precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylindoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form quinonoid structures.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce indoline derivatives. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .

Scientific Research Applications

Methyl 4-phenylindoline-6-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-phenylindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with methyl 4-phenylindoline-6-carboxylate, differing in ring systems, substituents, or functional groups:

Key Differences and Implications

This contrasts with quinoline derivatives (e.g., ), which possess a planar, aromatic structure favoring π-π stacking interactions. Pyrimidine derivatives (e.g., ) exhibit a six-membered ring with two nitrogen atoms, enabling diverse hydrogen-bonding patterns critical for enzyme inhibition .

Methoxy (e.g., ) or fluoro (e.g., ) substituents modulate electronic properties and metabolic stability.

Biological Activity: Quinoline-based esters (e.g., ) are prominent in P-glycoprotein inhibition, a mechanism relevant to multidrug resistance in cancer. Pyrimidine-thione derivatives (e.g., ) show activity in kinase inhibition due to sulfur’s role in metal coordination.

Synthetic Accessibility: Indoline carboxylates are synthesized via cyclization and esterification, similar to the reflux-based methylation of quinoline-4-carboxylic acids . Pyrimidine derivatives often require multistep cyclocondensation, as seen in the preparation of 2-thioxo-tetrahydro pyrimidines .

Physicochemical Properties

Research Findings

- Conformational Analysis : Indoline derivatives exhibit puckering amplitudes (quantified via Cremer-Pople coordinates ), influencing their binding to biological targets.

- Biological Relevance: Quinoline esters (e.g., ) show IC₅₀ values in the nanomolar range for P-glycoprotein inhibition, while pyrimidine-thiones (e.g., ) demonstrate micromolar activity in kinase assays.

- Thermal Stability : Methyl esters generally exhibit higher thermal stability than ethyl counterparts, as inferred from gas chromatography data in methyl ester studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.